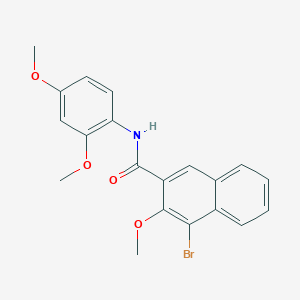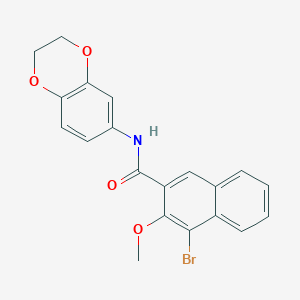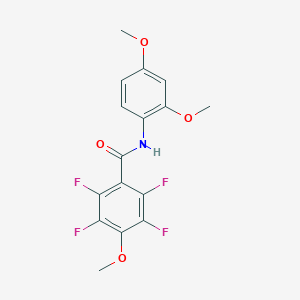![molecular formula C23H31N3O2 B251072 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B251072.png)
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. MP-10 belongs to the class of piperazine derivatives and has been extensively studied for its therapeutic potential in various diseases.
作用机制
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutics. Furthermore, its synthetic nature allows for easy modification and optimization of its chemical structure for improved pharmacological activity. However, one of the limitations of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One potential direction is the development of new derivatives of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide with improved pharmacological activity and reduced toxicity. Furthermore, the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide in combination with other drugs for the treatment of various diseases needs to be explored. Additionally, the use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a diagnostic tool for the detection of cancer and other diseases needs to be investigated. Finally, the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a research tool for the study of various signaling pathways involved in cell growth, inflammation, and apoptosis needs to be explored further.
Conclusion:
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to exhibit potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. While there are several advantages to the use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, including the development of new derivatives with improved pharmacological activity and reduced toxicity, and the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a diagnostic tool and research tool.
合成方法
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromoacetophenone in the presence of a base to form an intermediate product. The intermediate product is then reacted with 4-methylpiperazine in the presence of a reducing agent to produce the final product, 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide.
科学研究应用
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C23H31N3O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H31N3O2/c1-17(2)19-10-9-18(3)15-22(19)28-16-23(27)24-20-7-5-6-8-21(20)26-13-11-25(4)12-14-26/h5-10,15,17H,11-14,16H2,1-4H3,(H,24,27) |
InChI 键 |
QOKAIPLCDPHDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)